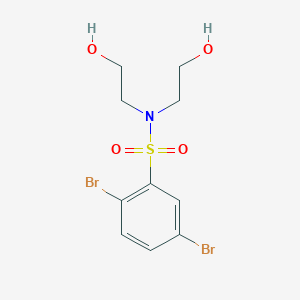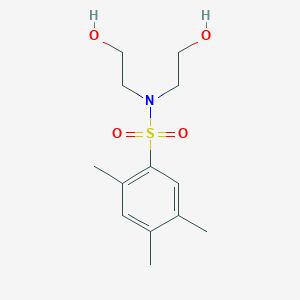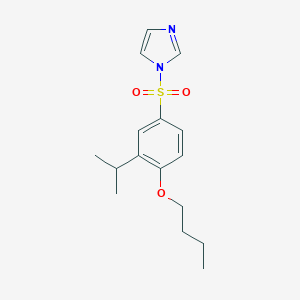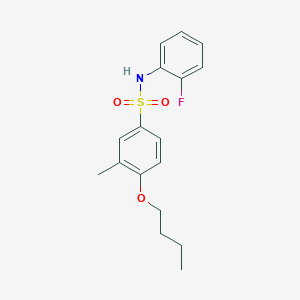
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sunitinib has shown promising results in preclinical and clinical trials, and it is currently approved for the treatment of several types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors.
作用机制
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline works by inhibiting the activity of several tyrosine kinases, thereby blocking the signaling pathways that promote tumor growth and angiogenesis. In addition, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to have several biochemical and physiological effects. It inhibits the activity of several tyrosine kinases, leading to decreased tumor growth and angiogenesis. In addition, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects. 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells.
实验室实验的优点和局限性
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline also has limitations for lab experiments. It can be expensive to synthesize and may have off-target effects on other kinases, leading to potential toxicity.
未来方向
There are several future directions for research on 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline. One area of research is the development of new analogs of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict response to 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline treatment. Finally, there is ongoing research on the combination of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline with other cancer therapies, such as immunotherapy, to improve treatment outcomes.
合成方法
The synthesis of 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline involves several steps, starting with the reaction of 4-methoxyaniline with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethyl-4-methoxyaniline. This intermediate is then reacted with piperidine and sulfur dioxide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide with 3-chloro-5-fluoroaniline to form 4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline.
科学研究应用
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy.
属性
产品名称 |
4-methoxy-N,N-dimethyl-3-(1-piperidinylsulfonyl)aniline |
|---|---|
分子式 |
C14H22N2O3S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
4-methoxy-N,N-dimethyl-3-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H22N2O3S/c1-15(2)12-7-8-13(19-3)14(11-12)20(17,18)16-9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI 键 |
XBMKASHQVYPPKZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)


